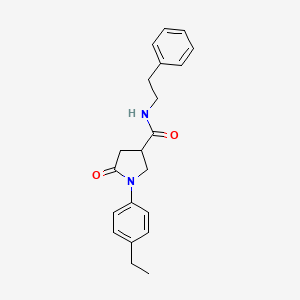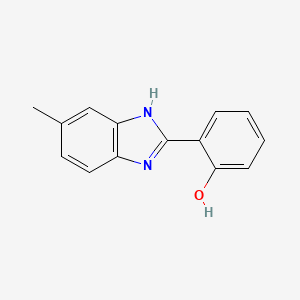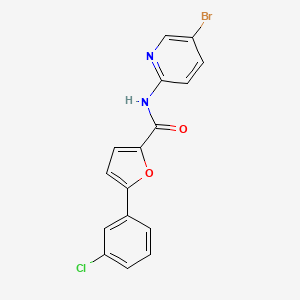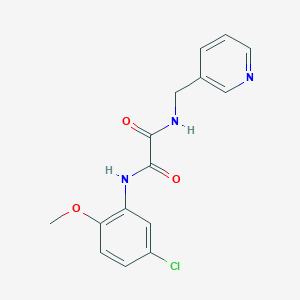
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that binds to the same receptors as THC, the active ingredient in marijuana. URB597 has been studied for its potential therapeutic applications in a variety of conditions, including anxiety, depression, and pain.
作用机制
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide works by inhibiting FAAH, which leads to increased levels of anandamide. Anandamide is an endocannabinoid that binds to the same receptors as THC, the active ingredient in marijuana. Anandamide has been shown to have a variety of effects, including reducing anxiety, reducing pain, and improving mood.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has been shown to have a variety of biochemical and physiological effects. In animal models, 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has been shown to increase levels of anandamide in the brain and other tissues. 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has also been shown to reduce levels of other fatty acid amides, such as oleamide. 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has been shown to have no effect on levels of other endocannabinoids, such as 2-arachidonoylglycerol.
实验室实验的优点和局限性
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a selective inhibitor of FAAH, which means that it does not affect other enzymes or receptors. 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has also been shown to have a long half-life, which allows for sustained effects. However, 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has some limitations for use in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide can also have off-target effects at high concentrations.
未来方向
There are several future directions for research on 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide. One area of interest is its potential therapeutic applications in humans. 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has been shown to have promising effects in animal models, but more research is needed to determine its safety and efficacy in humans. Another area of interest is the development of more selective FAAH inhibitors. 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide is selective for FAAH, but it can have off-target effects at high concentrations. Finally, more research is needed to understand the long-term effects of 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide on the endocannabinoid system and other physiological processes.
合成方法
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide can be synthesized through a multi-step process involving the reaction of various starting materials, including 4-ethylphenylacetic acid, 2-phenylethylamine, and 1-pyrrolidinecarboxylic acid. The final product is a white powder that is soluble in organic solvents.
科学研究应用
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has been studied extensively in animal models for its potential therapeutic applications. In one study, 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide was shown to reduce anxiety-like behavior in rats exposed to a stressful environment. In another study, 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide was shown to reduce pain in rats with induced inflammation. 1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)-3-pyrrolidinecarboxamide has also been studied for its potential antidepressant effects.
属性
IUPAC Name |
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-2-16-8-10-19(11-9-16)23-15-18(14-20(23)24)21(25)22-13-12-17-6-4-3-5-7-17/h3-11,18H,2,12-15H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBCCCPVZZLWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-5-oxo-N-(2-phenylethyl)pyrrolidine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4-isopropylphenyl)-5-methyl-N-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5152210.png)
![1-[(1-bromo-2-naphthyl)oxy]-3-(2-isopropyl-1H-benzimidazol-1-yl)-2-propanol](/img/structure/B5152217.png)
![5-methyl-3-{1-[3-(trifluoromethyl)benzoyl]-2-pyrrolidinyl}isoxazole](/img/structure/B5152225.png)
![N-(3-bromophenyl)-2-{[5-(3-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5152239.png)
![N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]-1-naphthamide](/img/structure/B5152243.png)

![2-(4-ethyl-5-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5152257.png)
![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-L-valinate](/img/structure/B5152263.png)

![8,9-dimethoxy-5-methyl-2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium perchlorate](/img/structure/B5152271.png)


![2-{[2-(2-ethoxyphenoxy)ethyl]amino}ethanol ethanedioate (salt)](/img/structure/B5152310.png)